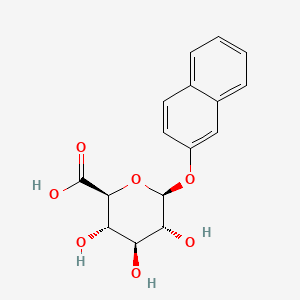
Glucopyranosiduronic acid, 2-naphthyl, beta-D-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucopyranosiduronic acid, 2-naphthyl, beta-D-: is a complex organic compound characterized by its unique structure, which includes a glucopyranosiduronic acid moiety and a 2-naphthyl group
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from basic organic compounds
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions are common, where the naphthyl group can be introduced or modified using various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Halogenating agents, strong bases, and nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated naphthyl derivatives or other substituted naphthyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a substrate in glycosidase assays, helping researchers study enzyme activity and specificity. Biology: It serves as a molecular probe in biological studies, aiding in the understanding of glycosidic bond cleavage and enzyme mechanisms. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with glycosidases, enzymes that cleave glycosidic bonds. The glucopyranosiduronic acid moiety is recognized and hydrolyzed by these enzymes, leading to the formation of colored or detectable products. This mechanism is useful in assays and diagnostic tests.
Molecular Targets and Pathways Involved:
Glycosidases: Enzymes that cleave glycosidic bonds.
Pathways: Glycolysis, glycoprotein degradation, and other metabolic pathways involving glycosidic bonds.
Comparación Con Compuestos Similares
6-Bromo-2-naphthyl beta-D-glucopyranoside: Similar structure with a bromine atom on the naphthyl ring.
4-Nitrophenyl beta-D-glucuronide: Another glycosidic substrate used in enzyme assays.
Phenolphthalein beta-D-glucuronide: Used in similar biochemical applications.
Uniqueness: Glucopyranosiduronic acid, 2-naphthyl, beta-D- is unique due to its specific structural features, which make it particularly suitable for certain biochemical assays and industrial applications.
Propiedades
Número CAS |
6159-74-6 |
|---|---|
Fórmula molecular |
C16H16O7 |
Peso molecular |
320.29 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-2-yloxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H16O7/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-14,16-19H,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 |
Clave InChI |
GIRALEWNTWEAKH-JHZZJYKESA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















